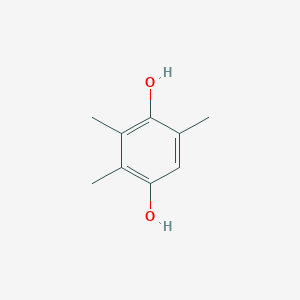

Trimethylhydroquinone

Overview

Description

Trimethylhydroquinone (2,3,5-trimethyl-1,4-benzenediol) is a trialkylated hydroquinone derivative widely used as a key intermediate in the synthesis of vitamin E (α-tocopherol) and other antioxidants . Its industrial synthesis typically involves catalytic hydrogenation of 2,3,5-trimethylbenzoquinone (TMBQ) using Pd/C catalysts, achieving yields exceeding 99% under optimized conditions (70°C, 50 bar H₂) . The compound’s stability, solubility in organic solvents (e.g., acetic acid), and electron-donating capacity make it critical in pharmaceutical and chemical industries. Recent advancements include the use of ionic liquid catalysts for greener synthesis routes and polymer ionic liquids for efficient acylation reactions .

Preparation Methods

Sulfonation-Oxidation-Reduction Method

The sulfonation-oxidation-reduction pathway, detailed in US Patent 3,795,708, remains a cornerstone for industrial-scale TMHQ production, particularly for 2,3,6-trimethylhydroquinone . This method involves three sequential stages:

Sulfonation of 2,3,6-Trimethylphenol

The starting material, 2,3,6-trimethylphenol, undergoes sulfonation in an organic solvent inert to sulfonating agents. Common solvents include toluene , benzene , and cyclohexane , while sulfonation agents range from concentrated sulfuric acid to oleum (fuming sulfuric acid). The reaction generates 2,3,6-trimethylphenol-4-sulfonic acid, which precipitates as fine granules. For instance, Example 1 of the patent describes dissolving 4.08 kg of 2,3,6-trimethylphenol in 7.5 L toluene, followed by dropwise addition of 9.6 kg concentrated sulfuric acid, achieving a reaction temperature of 60°C .

Oxidation to Trimethylquinone

The sulfonic acid intermediate is dissolved in an aqueous sulfuric acid solution and oxidized using agents such as sodium dichromate , manganese dioxide , or manganese-IV-sulfate . Oxidation occurs in the presence of an organic solvent (e.g., toluene), where the quinone product remains soluble. In Example 3, 13.6 kg of sulfonic acid in 80 L water is oxidized with 21.9 kg sodium dichromate, yielding 2,3,6-trimethylquinone in the organic phase .

Reduction to Trimethylhydroquinone

The quinone-containing organic phase is reduced immediately using sodium dithionite (Na₂S₂O₄) in aqueous solution. The hydroquinone precipitates as an insoluble powder, enabling straightforward isolation. Example 8 reports a 91.2% yield (13.85 kg) using ligroin as the solvent .

Table 1: Key Parameters for Sulfonation-Oxidation-Reduction Method

| Example | Solvent | Sulfonating Agent | Oxidizing Agent | Reducing Agent | Yield (%) |

|---|---|---|---|---|---|

| 7 | Cyclohexane | H₂SO₄ | Mn(IV) sulfate | Na₂S₂O₄ | 82.5 |

| 8 | Ligroin | Oleum | Na₂Cr₂O₇ | Na₂S₂O₄ | 91.2 |

| 9 | Benzene | ClSO₃H | MnO₂ | Na₂S₂O₄ | 84.6 |

Enzymatic Oxidation Using Peroxidase

Recent advancements emphasize greener methodologies, such as the enzymatic oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylhydroquinone using horseradish peroxidase (HRP) and hydrogen peroxide . This approach avoids harsh reagents and operates under mild conditions (pH 6.5, 40°C). The enzyme catalyzes the ortho-hydroxylation of the phenol, directly yielding the hydroquinone without requiring reduction steps.

| Parameter | Optimal Value |

|---|---|

| Substrate Concentration | 1.5 mmol/L |

| Temperature | 40°C |

| pH | 6.5 |

| Catalyst | Magnetic HRP |

Catalytic Oxidation-Hydrogenation Approach

US Patent 4,250,335 outlines a two-step catalytic process for synthesizing 2,3,5-trimethylhydroquinone from 2,3,6-trimethylphenol . This method integrates oxidation and hydrogenation, leveraging distinct catalysts for each step.

Oxidation to Trimethyl-p-Benzoquinone

The phenol is oxidized with oxygen in dimethylformamide (DMF) using a cobalt chelate catalyst, such as bis(salicylideneethylenediimine)cobalt(II). Example I describes oxidizing 2,3,6-trimethylphenol in DMF at reflux temperatures, followed by phase separation using di-n-butyl ether to isolate the quinone .

Hydrogenation to TMHQ

The quinone is hydrogenated in the same ether solvent using a noble metal catalyst (e.g., palladium on carbon). This integrated solvent system eliminates intermediate isolation, achieving yields up to 93.8% .

Table 3: Catalytic Oxidation-Hydrogenation Performance

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Oxidation | Co(salen) complex | DMF | 86–93 |

| Hydrogenation | Pd/C | Di-n-butyl ether | 90–94 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Sulfonation-Oxidation-Reduction : High yields (82–93%) and industrial feasibility but generates acidic waste .

-

Enzymatic Oxidation : Eco-friendly with high selectivity but limited scalability due to enzyme costs .

-

Catalytic Oxidation-Hydrogenation : Streamlined solvent system and high yields (86–94%) but requires noble metal catalysts .

Environmental and Economic Considerations

The enzymatic route aligns with green chemistry principles, whereas traditional methods prioritize cost-effectiveness. Catalytic hydrogenation’s integrated solvent recovery reduces waste but depends on precious metal availability.

Chemical Reactions Analysis

Oxidation Reactions

TMHQ can undergo autoxidation to form reactive semiquinones and quinones. This process involves two successive one-electron oxidations:

- Formation of Semiquinone : TMHQ can be oxidized to a semiquinone intermediate, which is highly reactive and can lead to oxidative stress in biological systems .

- Further Oxidation to Quinones : The semiquinone can further oxidize to form quinones that can bind nonspecifically to proteins and DNA, potentially leading to toxicity .

Condensation Reactions

TMHQ can participate in condensation reactions with various substrates:

- Synthesis of α-Tocopherol : A notable reaction involves the condensation of TMHQ with isophytol under reduced pressure conditions to synthesize α-tocopherol (vitamin E). This reaction is catalyzed by Lewis acids like scandium(III) trifluoromethanesulfonate .

Reaction with Geraniol

Another significant reaction is the interaction between TMHQ and geraniol, leading to the formation of chroman derivatives:

- Formation of Chroman Compounds : The reaction between TMHQ and geraniol yields compounds similar to vitamin E derivatives, which are important for their antioxidant properties .

Hydroxylation Reactions

TMHQ can also act as a hydroxylation agent in biomimetic catalysis:

Scientific Research Applications

Synthesis of Vitamins

Vitamin E Production

TMHQ is primarily known for its role as an intermediate in the synthesis of vitamin E (tocopherols). The coupling of TMHQ with isophytol leads to the formation of tocopherol, which is essential for human health due to its antioxidant properties. This process is critical in the production of vitamin E supplements and fortification in food products .

Optical Activity and Chroman Moiety

Recent studies have highlighted the synthesis of optically active chroman moieties from TMHQ, which are important in pharmaceutical applications. These compounds exhibit significant biological activity, making TMHQ a valuable precursor in drug development .

Antioxidant Properties

TMHQ exhibits strong antioxidant properties, which makes it useful in various formulations. Its ability to scavenge free radicals is beneficial in cosmetic products, food preservation, and pharmaceuticals. The compound helps prevent oxidative damage by neutralizing reactive oxygen species (ROS) and thereby extends the shelf life of products .

Polymerization Inhibitor

In industrial applications, TMHQ serves as a polymerization inhibitor. It is used to prevent unwanted polymerization during the storage and handling of monomers and polymers, particularly in the production of plastics and resins. This property ensures product stability and quality during manufacturing processes .

Dyes and Pigments

TMHQ is also utilized in the synthesis of dyes and pigments. Its chemical structure allows for modifications that can enhance color properties or stability under various environmental conditions. This application is significant in industries such as textiles and coatings, where colorfastness is crucial .

Biocatalysis in Synthesis

Recent advancements have introduced biocatalytic methods for synthesizing TMHQ and its derivatives using enzyme-based systems. This approach minimizes environmental impact by reducing the need for toxic reagents traditionally used in chemical synthesis. The use of immobilized enzymes has shown promising results in achieving high yields with lower energy requirements .

Case Study 1: Vitamin E Synthesis

A study demonstrated that TMHQ could be efficiently converted into tocopherols using a biocatalytic process involving immobilized peroxidase enzymes. The optimal conditions for this reaction were identified as pH 6.5 and a temperature of 40°C, leading to high yields of vitamin E precursors .

Case Study 2: Antioxidant Formulations

Research on cosmetic formulations revealed that incorporating TMHQ significantly improved the oxidative stability of creams and lotions. Products containing TMHQ showed extended shelf life compared to those without it, highlighting its effectiveness as an antioxidant agent .

Mechanism of Action

Trimethylhydroquinone exerts its effects primarily through its role as an intermediate in the synthesis of vitamin E. Vitamin E functions as an antioxidant, protecting lipid membranes from oxidative damage by neutralizing free radicals. The molecular targets include lipid peroxyl radicals, and the pathways involved are those related to redox reactions and cellular antioxidant defense mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Trimethylhydroquinone differs from simpler hydroquinones and alkylated derivatives in substituent patterns, molecular weight (152.19 g/mol), and vapor pressure (0.12 Pa at 25°C), which influence its volatility and reactivity . Key comparisons include:

Reactivity and Oxidation Kinetics

This compound exhibits distinct oxidation behavior compared to analogs:

- Human myeloperoxidase-mediated oxidation :

- Rate constants for oxidation by myeloperoxidase Compound I:

- Hydroquinone: $5.6 \times 10^7 \, \text{M}^{-1}\text{s}^{-1}$

- 2,3-Dimethylhydroquinone: $1.3 \times 10^6 \, \text{M}^{-1}\text{s}^{-1}$

- This compound: $3.1 \times 10^6 \, \text{M}^{-1}\text{s}^{-1}$ . Methyl groups sterically hinder electron transfer, reducing reactivity relative to unsubstituted hydroquinone but enhancing stability.

- Electron-donating capacity: In biohydrogenation reactions, this compound demonstrates ~50% of the electron-donating activity of α-tocopherolquinol but outperforms ubiquinol and plastoquinol in reducing conjugated dienoic fatty acids .

Derivatives and Functional Modifications

- 1-O-Hexyl-2,3,5-trimethylhydroquinone: Hexyl ether substitution enhances lipid solubility, improving efficacy in inhibiting lipid peroxidation in biomembranes .

- Trolox: A this compound derivative with a methacrylic acid substituent, Trolox’s carboxylic acid group confers water solubility, enabling applications in aqueous systems (e.g., food preservation) .

Biological Activity

Trimethylhydroquinone (TMHQ) is a phenolic compound with notable biological activities, particularly as an antioxidant and in various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic benefits, supported by case studies and research findings.

This compound is structurally related to vitamin E and exhibits significant antioxidant properties. It functions primarily through the following mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : TMHQ has the ability to neutralize ROS, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and preeclampsia .

- Nrf2 Activation : TMHQ acts as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of Nrf2 leads to the upregulation of various antioxidant enzymes such as heme oxygenase-1 (HO-1), which further enhances cellular defense against oxidative damage .

Neuroprotective Effects

Research indicates that TMHQ exhibits neuroprotective effects, particularly in models of cerebral ischemia/reperfusion injury. A study demonstrated that treatment with 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ), a derivative of TMHQ, significantly reduced infarct volume and neurological deficits in mice subjected to ischemic conditions. The treatment also decreased neuronal apoptosis and oxidative stress markers in vitro .

Key Findings :

- Cerebral Ischemia : HTHQ reduced infarct volume ratio by approximately 30% compared to control groups.

- Oxidative Stress Markers : Increases in superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) activities were observed post-treatment, indicating enhanced antioxidant capacity .

Effects on Preeclampsia

TMHQ has shown promise in ameliorating symptoms associated with preeclampsia. A study involving a preeclampsia mouse model indicated that HTHQ treatment led to significant reductions in systolic blood pressure and proteinuria while improving fetal weight outcomes. The compound's ability to modulate levels of soluble endoglin and vascular endothelial growth factor (VEGF) suggests its role in vascular health during pregnancy .

Case Study Overview :

- Model : Pregnant mice with adenovirus-induced preeclampsia.

- Outcomes : HTHQ treatment resulted in:

- Decreased soluble endoglin (sEng) levels.

- Increased VEGF levels.

- Significant improvement in fetal weight metrics.

Data Summary

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Neuroprotection | ROS scavenging; Nrf2 activation | Reduced infarct volume; improved neurological scores |

| Preeclampsia amelioration | Modulation of vascular factors | Decreased blood pressure; improved fetal outcomes |

Research Findings

Recent studies have highlighted the diverse applications of TMHQ across various fields:

Q & A

Basic Research Questions

Q. What are the optimal catalytic hydrogenation conditions for synthesizing TMHQ from 2,3,5-trimethylbenzoquinone (TMBQ)?

- Methodological Answer : Optimal conditions include a Pd/C catalyst, hydrogen pressure of 0.5–1.0 MPa, and temperatures of 40–60°C. Agitation speed (≥500 rpm) ensures efficient mass transfer. HPLC analysis confirms yields up to 99.4%. Solvent recovery via steam distillation improves sustainability .

Q. How is TMHQ characterized to confirm purity and structural integrity?

- Methodological Answer : Use HPLC for quantitative yield analysis, complemented by NMR and FT-IR spectroscopy to verify functional groups. Melting point determination (169–172°C) and X-ray diffraction for crystallinity are standard practices .

Q. What role does TMHQ play in synthesizing vitamin E analogues?

- Methodological Answer : TMHQ reacts with isophytol via acid-catalyzed condensation (e.g., ZnCl₂ in benzene) to form α-tocopherol, followed by acetylation. Biphasic solvent systems enhance reaction efficiency by separating aqueous/organic phases, reducing side reactions .

Q. What solvents are compatible with TMHQ in synthetic workflows?

- Methodological Answer : TMHQ is soluble in methanol, ethyl acetate, and acetone but insoluble in nonpolar solvents like hexane. Solvent selection impacts reaction kinetics and purification, with steam distillation recommended for recovery .

Advanced Research Questions

Q. How does Pd/C catalyst deactivation occur during TMHQ synthesis, and how can it be mitigated?

- Methodological Answer : Deactivation arises from TMHQ/TMBQ deposition on the catalyst surface. Regeneration via calcination (300–400°C) or solvent washing restores activity. Catalyst recycling studies show ≥5 cycles with <5% efficiency loss .

Q. What mechanistic insights explain TMHQ’s reactivity in Fries rearrangements?

- Methodological Answer : TMHQ diacetate undergoes Fries rearrangement under Lewis acids (e.g., BF₃·acetic acid), forming acetylated intermediates. Kinetic studies and DFT modeling reveal electron-deficient quinoid intermediates driving regioselectivity .

Q. How can cross-contamination artifacts in TMHQ toxicity assays be minimized?

- Methodological Answer : Use non-permeable seals in multi-well plates to prevent volatile byproduct diffusion (e.g., trimethylquinone). Control experiments with inert spacers validate assay specificity .

Q. Why do conflicting reports exist on catalytic efficiencies for TMHQ synthesis?

- Methodological Answer : Variations arise from catalyst loading (0.5–5 wt%), solvent purity, and hydrogenation pressure. Comparative studies using standardized protocols (e.g., fixed TMBQ concentration) resolve discrepancies .

Q. What strategies improve TMHQ yield in large-scale biphasic systems?

- Methodological Answer : Optimize phase-transfer catalysts (e.g., perfluorinated Brønsted acids) to enhance interfacial reactivity. Stirred-tank reactors with baffles improve mixing efficiency, achieving >95% isolated yield .

Q. How should researchers document TMHQ synthesis for reproducibility?

- Methodological Answer : Follow IUPAC guidelines: report catalyst type, solvent ratios, and purification steps. Include raw spectral data and hysteresis curves in supplementary materials. Adhere to journal-specific formatting for experimental sections .

Q. Key Research Challenges & Recommendations

Properties

IUPAC Name |

2,3,5-trimethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4,10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFZRCJENRSRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052446 | |

| Record name | 2,3,5-Trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 2,3,5-Trimethylhydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000204 [mmHg] | |

| Record name | 2,3,5-Trimethylhydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

700-13-0 | |

| Record name | Trimethylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylquinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSY6340N4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.